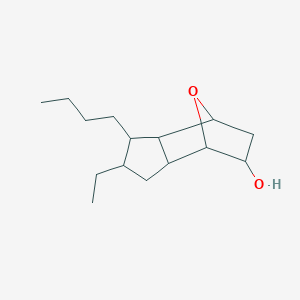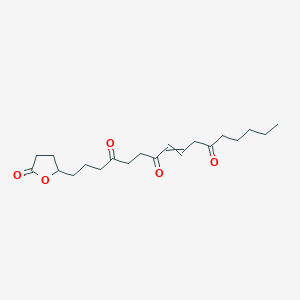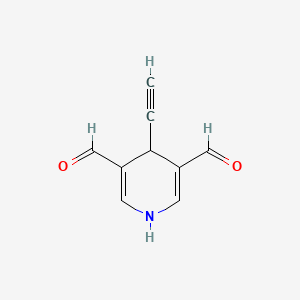
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound belonging to the class of dihydropyridines, which are known for their diverse biological and pharmacological activities This compound features an ethynyl group at the 4-position and aldehyde groups at the 3 and 5 positions of the dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarboxylic acid.
Reduction: 4-Ethynyl-1,4-dihydropyridine-3,5-dimethanol.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina .
類似化合物との比較
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.
1,4-Dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Features two methyl groups at the 1 and 4 positions.
1-Methyl-4-(dimethoxyethyl)-1,4-dihydropyridine-3,5-dicarbaldehyde: Contains a dimethoxyethyl group at the 4 position.
Uniqueness: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
特性
CAS番号 |
62827-31-0 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-2-9-7(5-11)3-10-4-8(9)6-12/h1,3-6,9-10H |
InChIキー |
MRRAPKMFZAASEE-UHFFFAOYSA-N |
正規SMILES |
C#CC1C(=CNC=C1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


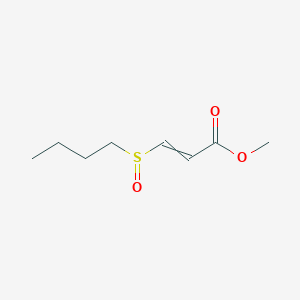
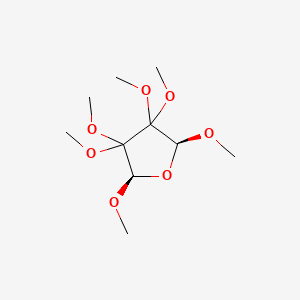

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
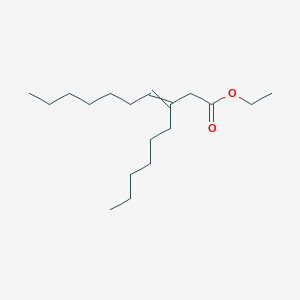
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
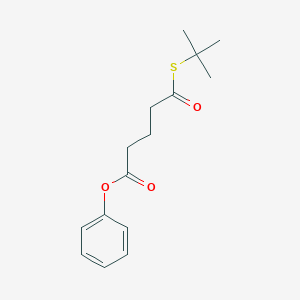
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
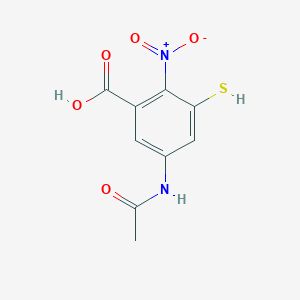
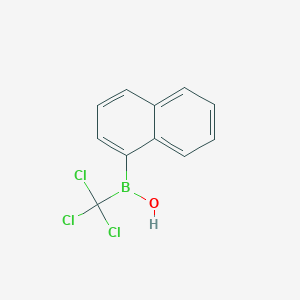
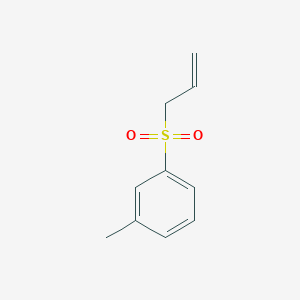
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
